Cas no 1504015-18-2 (1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol)

1-アミノ-3-(5-クロロ-2-フルオロフェニル)プロパン-2-オールは、芳香族フッ素および塩素置換基を有するβ-アミノアルコール化合物です。この化合物は、医薬品中間体としての高い潜在性を持ち、特に精神神経系薬剤や心血管薬の合成において有用な骨格構造を提供します。5位の塩素と2位のフッ素というハロゲン置換パターンにより、分子の電子特性や立体配座が最適化され、標的タンパク質との親和性向上が期待されます。ヒドロキシル基とアミノ基の共存により、さらなる誘導体化が可能であり、多様な薬理活性の探索に適しています。高い純度と安定性を特徴とし、有機合成化学における多段階反応にも耐え得る頑健な構造を有しています。

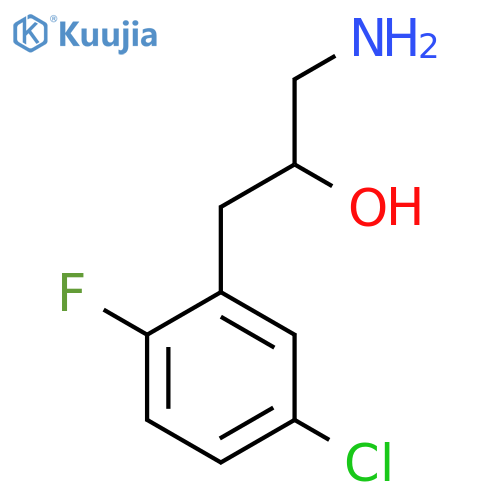

1504015-18-2 structure

商品名:1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol

- EN300-1965139

- 1504015-18-2

-

- インチ: 1S/C9H11ClFNO/c10-7-1-2-9(11)6(3-7)4-8(13)5-12/h1-3,8,13H,4-5,12H2

- InChIKey: BYAANPAZFCDCEV-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C(=C1)CC(CN)O)F

計算された属性

- せいみつぶんしりょう: 203.0513198g/mol

- どういたいしつりょう: 203.0513198g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 46.2Ų

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1965139-0.05g |

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |

1504015-18-2 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1965139-5.0g |

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |

1504015-18-2 | 5g |

$3645.0 | 2023-06-02 | ||

| Enamine | EN300-1965139-0.5g |

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |

1504015-18-2 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1965139-1.0g |

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |

1504015-18-2 | 1g |

$1256.0 | 2023-06-02 | ||

| Enamine | EN300-1965139-5g |

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |

1504015-18-2 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1965139-0.25g |

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |

1504015-18-2 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1965139-1g |

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |

1504015-18-2 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1965139-10g |

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |

1504015-18-2 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1965139-10.0g |

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |

1504015-18-2 | 10g |

$5405.0 | 2023-06-02 | ||

| Enamine | EN300-1965139-0.1g |

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol |

1504015-18-2 | 0.1g |

$741.0 | 2023-09-17 |

1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol 関連文献

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

1504015-18-2 (1-amino-3-(5-chloro-2-fluorophenyl)propan-2-ol) 関連製品

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量